N2-methylpyridine-2,4-diamine
Overview
Description
N2-methylpyridine-2,4-diamine, also known as MPD, is a heterocyclic organic compound. It has a molecular weight of 123.16 and its IUPAC name is N2-methyl-2,4-pyridinediamine . The compound is used in several pharmaceutical and industrial applications due to its unique chemical and biological properties.
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9)
. This indicates that the compound has a pyridine ring with two amine groups at positions 2 and 4, and a methyl group attached to the nitrogen at position 2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 123.16 . The hydrochloride form of the compound is a light-yellow to brown powder or crystals . It is soluble in water and has a strong odor.Scientific Research Applications
Crystal Structure and Spectroscopic Properties
The crystal structure of compounds related to N2-methylpyridine-2,4-diamine, such as N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, reveals nearly planar moieties with significant deviations for some atoms. These structures are crucial for understanding the intermolecular interactions and potential for forming supramolecular assemblies, which are essential for material science applications (Stöger et al., 2014).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activity. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against certain cancer cell lines, highlighting the potential of similar compounds in medicinal chemistry (Grivsky et al., 1980).
Oxidation and Redox Properties
The oxidation of coordinated diamines in complexes, such as those containing bipyridine ligands, is pivotal for understanding redox processes in inorganic chemistry. These insights are crucial for the development of catalysts and materials for energy conversion and storage (Brown et al., 1976).
Luminescent Materials and Sensing
Cyclometalated Iridium(III) bipyridyl–phenylenediamine complexes have been developed to exhibit multicolor phosphorescence. These compounds are used in the synthesis of luminescent probes for biological applications, including intracellular sensing. The photophysical properties and the ability to undergo specific reactions in response to biological analytes demonstrate their utility in bioimaging and diagnostics (Law et al., 2014).
Metal-Catalyzed Diamination
The diamination of alkenes, facilitated by metal catalysts, is a strategic approach to synthesizing compounds with the 1,2-diamine motif. This motif is prevalent in many biologically active natural products and pharmaceuticals. Recent advancements in metal-catalyzed diamination reactions underscore the relevance of compounds like this compound in synthetic organic chemistry (Cardona & Goti, 2009).
Polymeric Materials
The synthesis and characterization of aromatic polyimides containing triphenylpyridine moieties, derived from diamine monomers, highlight applications in materials science. These polyimides demonstrate excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Gu et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mechanism of Action
Target of Action
N2-methylpyridine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase .
Biochemical Pathways
The inhibition of CDKs by this compound affects multiple biochemical pathways. The most significant of these is the disruption of the cell cycle, leading to cell cycle arrest in the G2/M phase . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s molecular weight of 12316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of this compound’s action is the induction of cell cycle arrest in the G2/M phase . This can lead to the death of the affected cells, particularly if they are rapidly dividing, such as cancer cells .
properties
IUPAC Name |
2-N-methylpyridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLZUIAPBQUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696378 | |
Record name | N~2~-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920520-39-4 | |
Record name | N~2~-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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